

2,4-Dimethoxyphenol physical and chemical properties

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Compound of Interest

Compound Name: 2,4-Dimethoxyphenol

Cat. No.: B087100

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An In-depth Technical Guide to the Physical and Chemical Properties of **2,4-Dimethoxyphenol**

Introduction

2,4-Dimethoxyphenol is an aromatic organic compound that belongs to the class of dimethoxyphenols. Its unique structure, featuring a phenol ring with two methoxy groups at positions 2 and 4, makes it a subject of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and key safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **2,4-Dimethoxyphenol** are summarized below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

General Properties

Property	Value	Source
IUPAC Name	2,4-dimethoxyphenol	[1][2]
CAS Number	13330-65-9	[3][4][5][6]
Molecular Formula	C ₈ H ₁₀ O ₃	[1][3][5][6]
Molecular Weight	154.16 g/mol	[1][3][7]
Appearance	White to orange to green powder to lump; may also be a light yellow oil or clear liquid.	[4][6][8]
InChI Key	MNVMYTVDDOXZLS-UHFFFAOYSA-N	[1][2][7]

Quantitative Physical and Chemical Data

The following table details the specific quantitative properties of **2,4-Dimethoxyphenol**, which are essential for experimental design and theoretical modeling.

Property	Value	Unit	Source
Melting Point	28	°C	[4]
Boiling Point	268.4 ± 20.0	°C at 760 mmHg	[3][5]
129	°C at 10 mmHg	[4]	
Density	1.092 (at 25 °C)	g/cm ³	[8]
1.1 ± 0.1	g/cm ³	[3]	
Flash Point	116.1 ± 21.8	°C	[3][4][5]
Vapor Pressure	0.0 ± 0.6 (at 25 °C)	mmHg	[3]
pKa	10.46 ± 0.18	(Predicted)	[8]
LogP (Octanol/Water Partition Coefficient)	0.89 / 1.409	[3][7]	
Refractive Index	1.523	[3][5]	

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **2,4-Dimethoxyphenol**.

Spectroscopy Type	Key Data Points	Source
Infrared (IR) ν_{\max} (KBr)	3443, 2997, 2939, 2835, 1610, 1512, 1461, 1202, 1151, 1116, 1033, 830, 792	cm^{-1}
^1H NMR (300.13 MHz, CDCl_3)	δ (ppm): 6.75 (d, $J = 5.2$ Hz), 6.42 (d, $J = 1.7$ Hz), 6.31 (dd, J $= 5.2, 1.7$ Hz), 3.79 (s, OCH_3), 3.69 (s, OCH_3)	
Mass Spectrometry (EIMS)	m/z (relative abundance): 154 (100, $[\text{M}]^+$), 155 (40, $[\text{M}+1]^+$), 139 (58), 111 (90), 96 (22)	
^{13}C NMR	Spectra available from sources like SpectraBase.	

Experimental Protocols

Synthesis of 2,4-Dimethoxyphenol from 2,4-Dimethoxybenzaldehyde

This protocol details a common method for synthesizing **2,4-Dimethoxyphenol**.[\[8\]](#)

Materials:

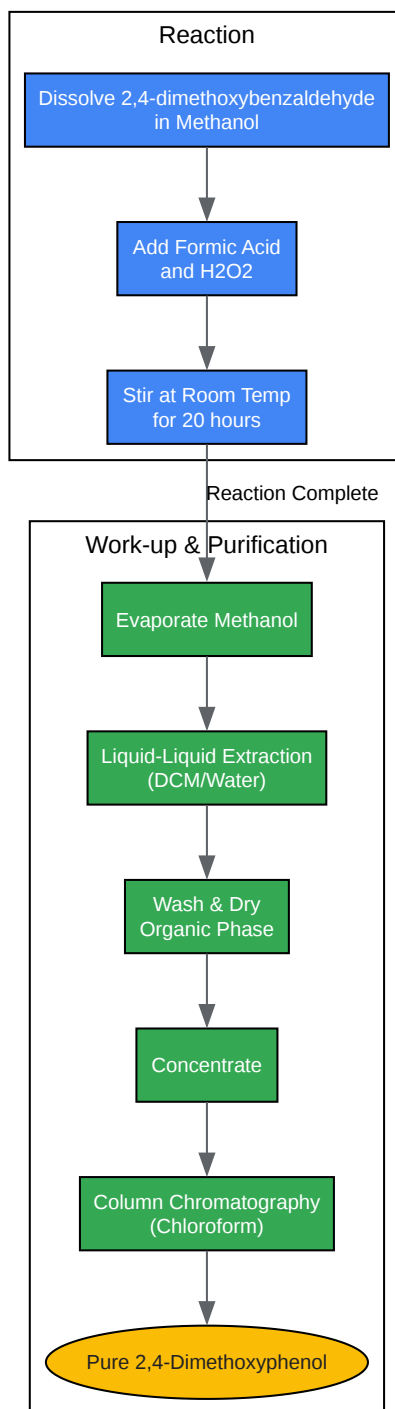
- 2,4-dimethoxybenzaldehyde (5.0 g, 30 mmol)
- Methanol (50 mL)
- Formic acid (0.5 mL)
- 30% Hydrogen Peroxide (H_2O_2) (5 mL)

- Dichloromethane (CH_2Cl_2)
- Distilled water
- Anhydrous sodium sulfate (Na_2SO_4)
- Chloroform (for column chromatography)

Procedure:

- **Reaction Setup:** In a suitable flask, dissolve 5.0 g of 2,4-dimethoxybenzaldehyde in 50 mL of methanol.
- **Reagent Addition:** To this solution, slowly add 0.5 mL of formic acid followed by the dropwise addition of 5 mL of 30% H_2O_2 .
- **Reaction:** Stir the reaction mixture at room temperature for 20 hours.
- **Solvent Removal:** After the reaction is complete, evaporate approximately 45 mL of methanol using a rotary evaporator.
- **Extraction:** Perform a liquid-liquid partitioning of the remaining solution with dichloromethane and distilled water. Extract the aqueous phase three times with 50 mL of dichloromethane each time.^[8]
- **Washing and Drying:** Combine the organic phases and wash them three times with 50 mL of distilled water. Dry the combined organic phase over anhydrous sodium sulfate and then filter.^[8]
- **Concentration:** Evaporate the organic solvent to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography using chloroform as the eluent to yield **2,4-dimethoxyphenol** as a light yellow oil (Expected yield: ~94%).^[8]

Synthesis Workflow for 2,4-Dimethoxyphenol

[Click to download full resolution via product page](#)Caption: Synthesis and purification workflow for **2,4-Dimethoxyphenol**.

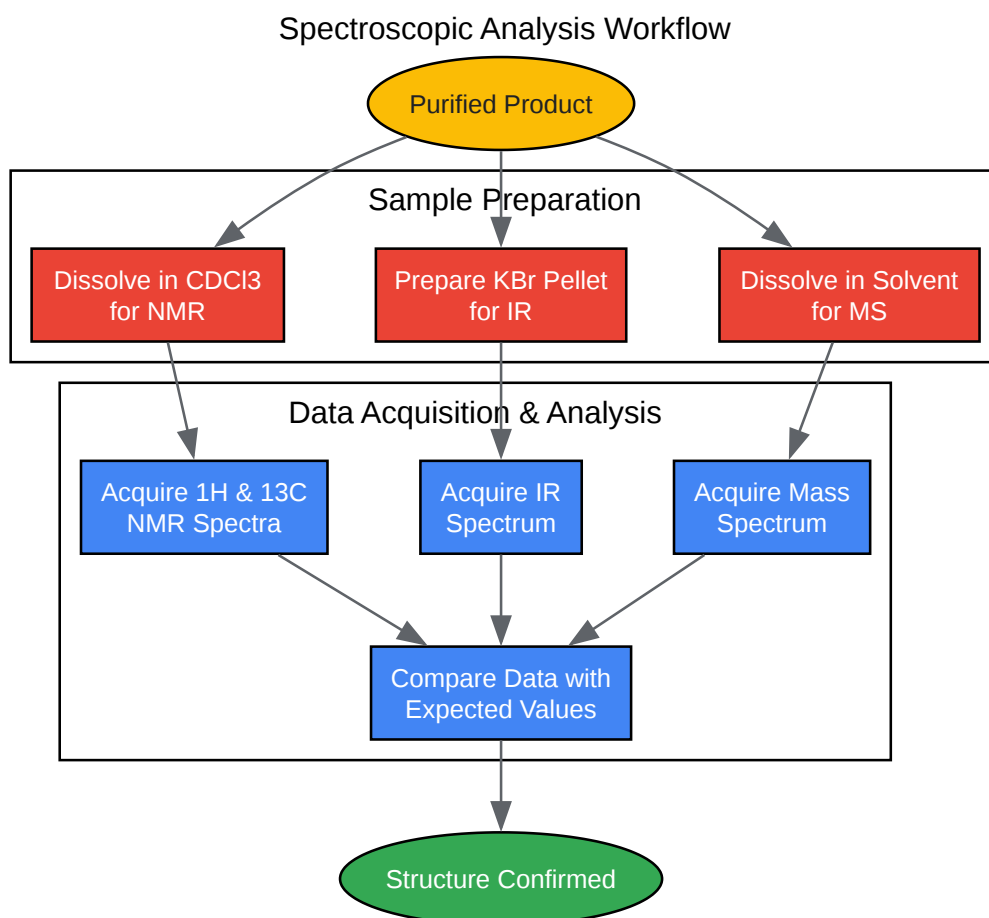
Spectroscopic Analysis Protocol

This protocol provides a general workflow for the characterization of the synthesized **2,4-Dimethoxyphenol**.

Objective: To confirm the identity and purity of the synthesized product using NMR, IR, and MS techniques.

Procedure:

- Sample Preparation: Prepare samples of the purified product according to the requirements of each instrument.
 - NMR: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl_3) containing a reference standard like TMS.[\[9\]](#)
 - IR: Prepare a sample as a KBr pellet or a thin film.[\[8\]](#)[\[10\]](#)[\[11\]](#)
 - MS: Dissolve a small amount of the compound in a suitable volatile solvent.
- Data Acquisition: Acquire the spectra on the respective spectrometers (e.g., 300 MHz or 400 MHz for NMR).[\[8\]](#)[\[9\]](#)
- Data Analysis: Process and analyze the obtained spectra.
 - ^1H and ^{13}C NMR: Assign the chemical shifts, integration values, and coupling constants to the protons and carbons of the **2,4-Dimethoxyphenol** structure.
 - IR: Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=C aromatic, C-O).
 - MS: Determine the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.[\[11\]](#)



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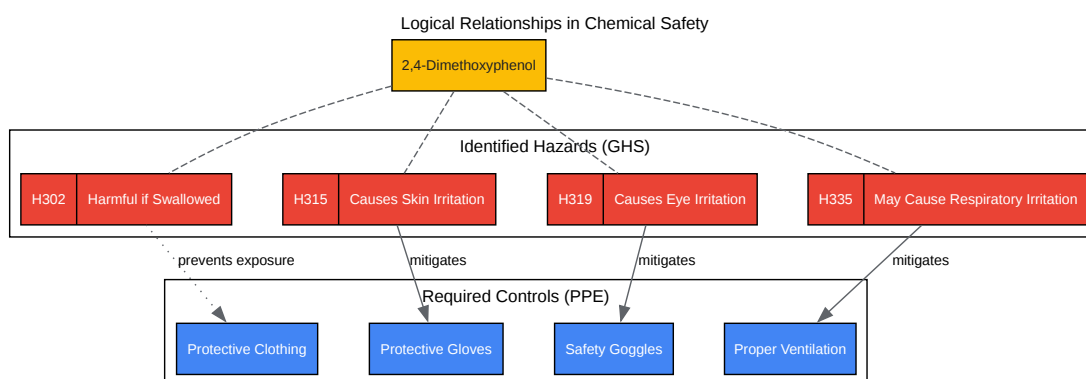
Caption: General workflow for spectroscopic confirmation of **2,4-Dimethoxyphenol**.

Safety and Handling

2,4-Dimethoxyphenol is associated with several hazards and requires careful handling.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]

- H302: Harmful if swallowed.[1]
- H335: May cause respiratory irritation.[1][2]
- Precautionary Measures:
 - Use in a well-ventilated area and avoid breathing dust or vapors.[12][13]
 - Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][13]
 - Wash hands and any exposed skin thoroughly after handling.[12]
 - Store in a dry, cool, and well-ventilated place with the container tightly closed.[2][8][12]



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Caption: Relationship between chemical hazards and required safety controls.

Conclusion

This technical guide provides essential data on the physical, chemical, and spectroscopic properties of **2,4-Dimethoxyphenol**. The detailed experimental protocols for its synthesis and characterization, combined with critical safety information, serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding of these properties is fundamental to its effective and safe utilization in advanced scientific applications.

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